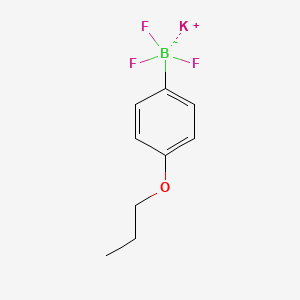
Potassium trifluoro(4-propoxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-propoxyphenyl)borate is an organoboron compound with the molecular formula C9H11BF3KO. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, making it a useful reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-propoxyphenyl)borate can be synthesized through the reaction of 4-propoxyphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-propoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Common Reagents and Conditions
The compound is often used in conjunction with palladium catalysts and bases like potassium carbonate or sodium hydroxide . The reactions typically occur in polar solvents such as water or alcohols, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium trifluoro(4-propoxyphenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(4-propoxyphenyl)borate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions . The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 4-formylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-propoxyphenyl)borate is unique due to its propoxy group, which can impart different electronic and steric properties compared to other organotrifluoroborates . This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(4-propoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13;/h3-6H,2,7H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSMXPWNSORQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
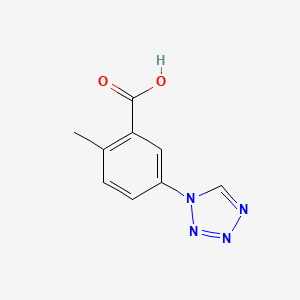
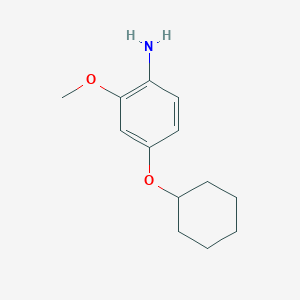
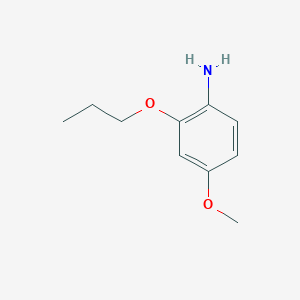
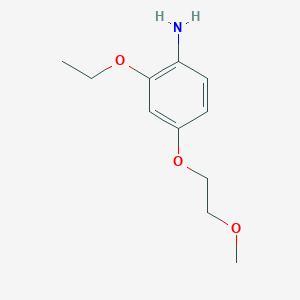
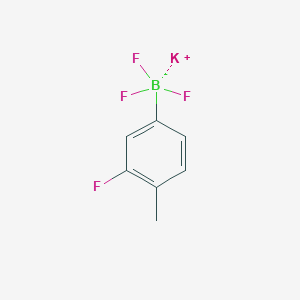
![Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
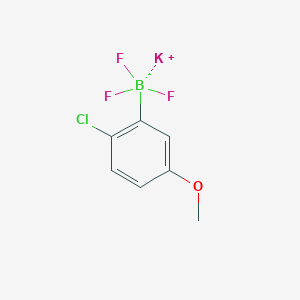
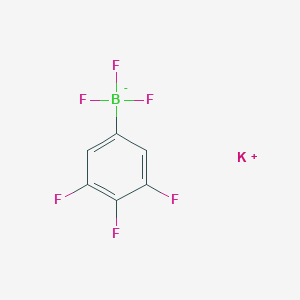
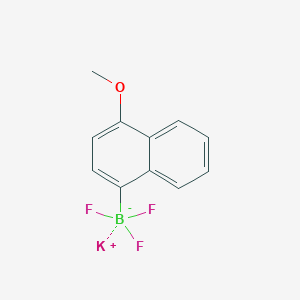
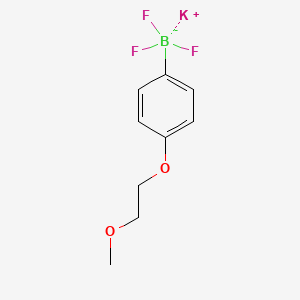
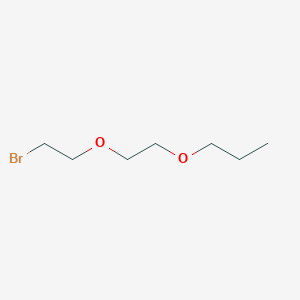

amine](/img/structure/B7892616.png)
![7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7892624.png)
